physicochemical properties of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione
physicochemical properties of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione
An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the core , a substituted hydantoin derivative. As a member of the imidazolidine-2,4-dione class, this molecule holds potential as a scaffold in medicinal chemistry and drug development programs. This document outlines the compound's chemical identity, structural features, and key physicochemical parameters. Furthermore, it details robust, field-proven experimental protocols for its analytical characterization using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide for the evaluation of this compound and its analogs.
Introduction
The imidazolidine-2,4-dione ring system, commonly known as the hydantoin nucleus, is a privileged scaffold in medicinal chemistry.[1] Hydantoin derivatives exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, antidiabetic, and antimicrobial properties.[1][2] The substitution pattern on the hydantoin ring is critical for modulating a compound's pharmacological and pharmacokinetic profile.
The subject of this guide, 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione, incorporates a substituted aniline moiety at the N-3 position. This specific combination of a hydantoin core and an amino-methylphenyl substituent presents a unique profile for investigation. The primary amino group offers a reactive handle for further chemical modification, while the methyl group and substitution pattern can influence molecular conformation, receptor binding, and metabolic stability. A thorough understanding of its fundamental physicochemical properties is the foundational step for any drug discovery or development cascade.
Chemical Identity and Structure
Correctly identifying a compound is paramount. The following section provides the key identifiers for 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione.
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IUPAC Name: 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione[3]
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Molecular Formula: C₁₀H₁₁N₃O₂[3]
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Molecular Weight: 205.21 g/mol [4]
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Canonical SMILES: CC1=CC=C(N)C(=C1)N1C(=O)CNC1=O[3]
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InChI Key: XBHBACRBYUBPGK-UHFFFAOYSA-N[3]
Caption: General workflow for the synthesis and characterization of a target compound.
Spectroscopic and Analytical Characterization: Protocols & Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons.
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Expected Chemical Shifts (δ, ppm):
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~10.0-8.0 (1H, broad singlet): Hydantoin N-H proton.
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~7.0-6.5 (3H, multiplet): Aromatic protons on the phenyl ring.
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~4.0 (2H, singlet): Methylene (-CH₂-) protons on the hydantoin ring.
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~3.5 (2H, broad singlet): Amino (-NH₂) protons.
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~2.2 (3H, singlet): Methyl (-CH₃) protons.
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¹³C NMR Spectroscopy: Provides information on the carbon skeleton.
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Expected Chemical Shifts (δ, ppm):
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~170-155: Carbonyl carbons (C=O) of the hydantoin ring.
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~150-110: Aromatic carbons.
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~50-40: Methylene carbon (-CH₂) of the hydantoin ring.
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~20-15: Methyl carbon (-CH₃).
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Experimental Protocol: ¹H NMR
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Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
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Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not typically obscure key analyte signals. It also allows for the observation of exchangeable protons like N-H and NH₂.
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Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS, δ 0.00 ppm), if not already present in the solvent.
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Trustworthiness: TMS provides a reliable reference point (0 ppm) for the chemical shift scale, ensuring accuracy and reproducibility between experiments.
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer.
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Expertise: A higher field strength (e.g., >300 MHz) provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.
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Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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Expected Characteristic Peaks (ν, cm⁻¹):
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3400-3200: N-H stretching vibrations from the amine and the hydantoin ring.
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3000-2850: C-H stretching from the aromatic and aliphatic groups.
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~1770 and ~1710: Two distinct C=O (carbonyl) stretching bands, characteristic of the hydantoin dione system. [1] * 1620-1580: N-H bending and C=C stretching in the aromatic ring.
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Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
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Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and instrument noise, which is then subtracted from the sample spectrum to yield a clean spectrum of only the compound.
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Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
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Expertise: Good contact is essential for obtaining a strong signal, as the IR beam only penetrates a few microns into the sample.
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Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.
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Expected Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
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Expected Mass Peak: In positive ion mode, the primary observed ion will be the protonated molecule [M+H]⁺.
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Calculated [M+H]⁺: 205.21 + 1.007 = 206.22 m/z
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Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid.
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Causality: Formic acid is added to promote protonation of the analyte, enhancing the signal for the [M+H]⁺ ion in positive ion mode.
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Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
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Trustworthiness: For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide a mass accuracy of <5 ppm. This allows for the confident determination of the elemental formula by comparing the measured mass to the theoretical mass.
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High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound.
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Methodology: A reversed-phase HPLC (RP-HPLC) method is most appropriate.
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Stationary Phase: C18 column.
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Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.
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Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm), determined by a UV scan.
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Experimental Protocol: RP-HPLC Purity Analysis
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System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
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Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL.
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Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
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Elution & Detection: Run a linear gradient to increase the organic solvent concentration (e.g., from 5% B to 95% B over 20 minutes). Monitor the eluent with a UV detector.
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Expertise: A gradient method is used to ensure that any potential impurities, which may have very different polarities from the main compound, are eluted from the column and detected.
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Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
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Trustworthiness: A purity level of >95% is typically required for compounds used in biological screening assays.
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Conclusion
3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione is a substituted hydantoin with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its moderate lipophilicity, coupled with reactive and hydrogen-bonding functional groups, provides a solid foundation for analog synthesis and biological evaluation. The analytical protocols detailed in this guide—spanning NMR, IR, MS, and HPLC—provide a comprehensive and robust framework for the rigorous characterization of this molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is the cornerstone of successful scientific research and development.
References
- Impactfactor. (2026, March 10). Design, Synthesis, and In Silico Evaluation of Novel Imidazolidine-2,4-dione Derivatives as Selective GSK-3β Inhibitors.
- Smolecule. (2023, August 17). 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride.
- Matrix Fine Chemicals. 3-AMINO-5-METHYL-5-PHENYL-2,4-IMIDAZOLIDINEDIONE | CAS 71202-91-0.
- Cheng, X. C., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
- PubChem - NIH. Imidazolidinedione | C13H15N3O3 | CID 139058735.
- Pharmaffiliates. 71202-91-0| Chemical Name : 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione.
- Santa Cruz Biotechnology. 3-amino-5,5-diphenylimidazolidine-2,4-dione | CAS 1224-08-4 | SCBT.
- MilliporeSigma. 3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione.
- BLD Pharm. 71202-91-0|3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione|BLD Pharm.
- PMC. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
- ResearchGate. Synthesis and characterization of new series of imidazolidin-2,4-dione derivatives and its antimicrobial activity | Request PDF.
- PMC - NIH. 3-Amino-5,5-diphenylimidazolidine-2,4-dione.
- ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives.
- ResearchGate. (PDF) New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study.
- ResearchGate. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
- Chemspace. 3-(2-amino-5-methylphenyl)imidazolidine-2,4-dione - C10H11N3O2 | CSCS00014291633.
- Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.
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